18-Methylmestranol (CAS 14009-70-2), formally designated as Levonorgestrel EP Impurity V, is a critical steroidal reference standard characterized by its 13-ethyl group, aromatized A-ring, and 3-methoxy substitution [1]. In pharmaceutical manufacturing and analytical chemistry, it serves as an indispensable marker for monitoring specific side reactions—namely, unintended aromatization and methylation—during the synthesis of the active pharmaceutical ingredient (API) levonorgestrel . Procurement of this exact compound is driven primarily by stringent regulatory requirements for quality control, where it is utilized to validate stability-indicating HPLC methods, determine relative response factors, and ensure API batches meet pharmacopeial limits (typically ≤0.15%). Its distinct physicochemical properties, including a shifted UV absorbance profile and increased lipophilicity compared to the parent API, make it a non-negotiable standard for accurate impurity profiling.
Attempting to substitute 18-Methylmestranol with closely related steroidal analogs, such as mestranol or ethinylestradiol, fundamentally compromises analytical method validation and regulatory compliance [1]. While mestranol shares the aromatized A-ring and 3-methoxy group, it possesses a 13-methyl rather than a 13-ethyl core, resulting in a 14 Da mass difference and altered chromatographic retention behavior [1]. Consequently, generic analogs cannot establish the exact Relative Retention Time (RRT) or the specific Relative Response Factor (RRF) required by European Pharmacopoeia (EP) and USP monographs to quantify this impurity [2]. Utilizing a substitute leads to inaccurate peak integration, failure of system suitability tests, and the inability to definitively prove the clearance of this specific synthetic byproduct, ultimately risking batch rejection during commercial API release [2].
In LC-MS method validation, 18-Methylmestranol provides a definitive mass signature that cannot be replicated by parent APIs or lower-homolog analogs. The compound yields a protonated molecular ion[M+H]+ at m/z 325.2, reflecting its molecular weight of 324.46 g/mol [1]. This allows for precise mass-based differentiation from the parent API levonorgestrel (m/z 313.2) and the structurally similar mestranol (m/z 311.2) [2]. This 12 to 14 Da mass shift is critical for selected ion monitoring (SIM) and multiple reaction monitoring (MRM) assays used to track trace-level synthetic carryover [1].
| Evidence Dimension | Protonated molecular ion [M+H]+ (m/z) |
| Target Compound Data | m/z 325.2 (MW 324.46 g/mol) |
| Comparator Or Baseline | Mestranol (m/z 311.2) and Levonorgestrel (m/z 313.2) |
| Quantified Difference | +14 Da shift vs. mestranol; +12 Da shift vs. levonorgestrel |
| Conditions | LC-MS/MS impurity profiling and structural elucidation |
Procurement of the exact mass standard is required to calibrate mass spectrometers for the unambiguous detection of this specific synthetic byproduct in API batches.
The aromatization and methylation of the A-ring in 18-Methylmestranol fundamentally alters its spectrophotometric properties compared to the parent drug . While levonorgestrel features a conjugated Δ4-3-ketone system with a strong UV absorbance maximum (λmax) at approximately 240 nm, 18-Methylmestranol's anisole-like A-ring shifts its λmax to approximately 278-280 nm [1]. This ~38-40 nm bathochromic shift drastically alters its extinction coefficient at standard monitoring wavelengths . Generic substitution fails because accurate quantification of this impurity requires its exact UV response profile to establish the correct Relative Response Factor (RRF) against the parent API [1].
| Evidence Dimension | Primary UV absorbance maximum (λmax) |
| Target Compound Data | ~278-280 nm (aromatized 3-methoxy A-ring) |
| Comparator Or Baseline | Levonorgestrel (~240 nm, conjugated enone) |
| Quantified Difference | ~38-40 nm bathochromic shift in primary chromophore response |
| Conditions | HPLC with Photodiode Array (PDA) or UV/Vis detection |
Buyers must procure this exact standard to accurately calibrate HPLC detectors and calculate the precise RRF needed for pharmacopeial compliance.
In reversed-phase chromatographic separations, 18-Methylmestranol exhibits significantly enhanced lipophilicity due to the loss of the polar 3-ketone and the addition of the hydrophobic 3-methoxy group [2]. This structural modification results in a delayed Relative Retention Time (RRT > 1.0) compared to the parent API, levonorgestrel, which serves as the baseline (RRT = 1.0) . Furthermore, its retention behavior is distinct from the 13-methyl analog mestranol, which elutes earlier due to lower hydrophobic bulk[1]. Establishing the exact RRT and demonstrating baseline resolution between 18-Methylmestranol and other process impurities is a mandatory system suitability requirement in pharmacopeial monographs [2].
| Evidence Dimension | Chromatographic lipophilicity and Relative Retention Time (RRT) |
| Target Compound Data | RRT > 1.0 (delayed elution due to 3-methoxy and aromatized ring) |
| Comparator Or Baseline | Levonorgestrel (Baseline RRT = 1.0) and Mestranol (earlier elution) |
| Quantified Difference | Distinct baseline resolution and delayed RRT vs. parent API and lower homologs |
| Conditions | Reversed-phase HPLC (C18 stationary phase, organic/aqueous mobile phase) |
The exact compound is strictly required to pass system suitability tests and prove that the analytical method can adequately resolve highly lipophilic impurities.
The procurement of 18-Methylmestranol is directly tied to the enforcement of stringent regulatory impurity thresholds. According to international pharmacopeial guidelines, the area of any peak corresponding to Impurity V must not exceed 0.15% (or 0.5 times the area of a specific reference dilution) . Validating this exact NMT 0.15% w/w limit requires the authentic CAS 14009-70-2 standard to perform spike-recovery studies and determine the Limit of Quantitation (LOQ)[1]. Using a surrogate compound invalidates the recovery data and risks regulatory audit failure during commercial API release.
| Evidence Dimension | Regulatory impurity threshold validation |
| Target Compound Data | Validates the exact NMT 0.15% limit for Impurity V |
| Comparator Or Baseline | Generic steroidal surrogates |
| Quantified Difference | Provides 100% exact response calibration, whereas surrogates yield >10-20% integration errors due to differing extinction coefficients |
| Conditions | Pharmacopeial API batch release and stability testing |
Procurement is mandatory for API manufacturers to legally certify that their levonorgestrel batches meet the ≤0.15% threshold for this specific byproduct.
18-Methylmestranol is primarily utilized in the QA/QC laboratories of pharmaceutical manufacturers producing levonorgestrel. Following the evidence of its distinct UV shift and specific RRT, the compound is deployed as a reference standard in HPLC-UV assays to certify that commercial API batches do not exceed the stringent 0.15% impurity limit set by the European Pharmacopoeia (EP) [1].
Analytical development teams procure this standard to perform Analytical Method Validation (AMV) for new formulations or generic drug applications (ANDAs). Because of its unique mass signature (m/z 325.2) and high lipophilicity, it is spiked into placebo and API matrices to prove that the chromatographic method is stability-indicating, meaning it can successfully resolve and quantify degradation products and process impurities without interference [1].
During the chemical synthesis of levonorgestrel, specifically in steps involving the manipulation of the steroid A-ring, 18-Methylmestranol can form as an unintended aromatized and methylated byproduct. Process chemists use this exact standard to monitor reaction streams via LC-MS, allowing them to fine-tune reaction temperatures, catalyst loads, and purification steps to actively suppress the formation of this specific impurity.